N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2,5-Dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. The molecule is distinguished by a 2,5-dimethoxyphenyl carboxamide group at position 6 and a methyl substituent at position 2. The methoxy groups on the aryl ring may enhance solubility and modulate electronic interactions, while the thiazolo-pyrimidine scaffold provides a rigid framework for molecular recognition .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-8-24-16-17-7-11(15(21)19(9)16)14(20)18-12-6-10(22-2)4-5-13(12)23-3/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGDCACVACMTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .
Industrial Production Methods
Industrial production methods for thiazolopyrimidine derivatives often involve multi-step synthesis processes that are optimized for yield and purity . These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial and antifungal activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes involved in cell proliferation, such as topoisomerase II . This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thiazolo[3,2-a]pyrimidine derivatives differ primarily in substituents at positions 2, 3, 5, 6, and 5. Key analogs include:
Computational and Spectroscopic Data
Biological Activity
N-(2,5-Dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-component reactions. The initial steps often include the reaction of 2,5-dimethoxyphenyl derivatives with various thiazole and pyrimidine precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antiviral, and anticancer properties. Below is a summary of key findings:
Antimicrobial Activity
In vitro studies have shown that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : Certain compounds effectively inhibited biofilm formation in bacterial cultures, indicating potential for treating biofilm-associated infections.
Antiviral Activity
Research into the antiviral potential of thiazolo-pyrimidine derivatives indicates promising results:
- Neuraminidase Inhibition : Compounds with similar structures have been noted to act as neuraminidase inhibitors, with some exhibiting IC50 values around 50 μM .
- Viral Replication : Studies involving Vero cells infected with viruses like HSV-1 showed that specific derivatives could significantly reduce viral replication .
Anticancer Activity
Preliminary investigations suggest that thiazolo-pyrimidine compounds may possess anticancer properties:
- Cell Viability Assays : Various derivatives have been tested for their ability to induce cytotoxicity in cancer cell lines, with some showing effective dose-dependent responses.
- Mechanistic Studies : Research indicates that these compounds may induce apoptosis through caspase activation pathways in cancer cells .
Case Studies
-
Antimicrobial Evaluation :
A study assessed a series of thiazolo-pyrimidine derivatives for their antimicrobial efficacy against a panel of bacteria and fungi. The most active compound exhibited an MIC of 0.25 μg/mL against E. coli and S. aureus, highlighting the effectiveness of structural modifications in enhancing activity . -
Antiviral Screening :
In another investigation, several thiazolo-pyrimidine derivatives were screened for their antiviral activity against HSV-1 and VSV. Compounds demonstrated a significant reduction in viral titers, suggesting their potential as therapeutic agents in viral infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
